molecular formula C9H10N2O B1604140 4-ethoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1011711-57-1

4-ethoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1604140
CAS No.: 1011711-57-1
M. Wt: 162.19 g/mol
InChI Key: KRYAWEHDTJSEAG-UHFFFAOYSA-N
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Description

4-Ethoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C9H10N2O.

Biochemical Analysis

Biochemical Properties

4-Ethoxy-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases . The interaction between this compound and HNE is characterized by the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. This inhibition can potentially reduce inflammation and tissue damage in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain kinases involved in cell signaling pathways, leading to altered phosphorylation states of downstream targets . This modulation can impact gene expression by influencing transcription factors and other regulatory proteins. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as HNE, through hydrogen bonding and hydrophobic interactions . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in their activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its inhibitory activity and overall effectiveness. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, but exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical properties . These metabolic pathways can influence the overall activity and effectiveness of this compound, as well as its potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, where it interacts with target biomolecules. The distribution of the compound within tissues can also influence its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate the activity of metabolic enzymes and other proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-aminopyridine-3-carboxylate with ethyl bromoacetate, followed by cyclization in the presence of a base such as sodium hydride . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-1H-pyrrolo[2,3-b]pyridine is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and potentially improve its pharmacokinetic properties compared to other similar compounds .

Properties

IUPAC Name

4-ethoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-8-4-6-11-9-7(8)3-5-10-9/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYAWEHDTJSEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647355
Record name 4-Ethoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011711-57-1
Record name 4-Ethoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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